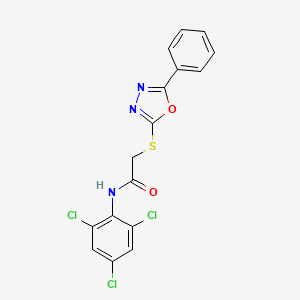

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Description

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position, linked via a thioether bridge to an acetamide moiety bearing a 2,4,6-trichlorophenyl group. The oxadiazole ring and amide functional group are critical for its bioactivity, acting as bioisosteres that enhance pharmacological properties through hydrogen bonding and optimal molecular orientation .

Properties

Molecular Formula |

C16H10Cl3N3O2S |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |

InChI |

InChI=1S/C16H10Cl3N3O2S/c17-10-6-11(18)14(12(19)7-10)20-13(23)8-25-16-22-21-15(24-16)9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23) |

InChI Key |

VKWBDYAQWLOBSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazide Intermediate Formation

Benzohydrazide derivatives serve as precursors for oxadiazole synthesis. A representative procedure from involves:

Reaction Scheme

$$

\text{Benzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-Phenyl-1,3,4-oxadiazole-2-thiol}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Absolute ethanol |

| Base | KOH (2.5 eq) |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 74–82% |

Critical monitoring via TLC (hexane:ethyl acetate 7:3) confirms complete consumption of starting material. The product exhibits characteristic IR absorption at 1255 cm⁻¹ (C=S stretch) and ¹H NMR singlet at δ 13.70 ppm (SH proton).

Preparation of N-(2,4,6-Trichlorophenyl)-2-chloroacetamide

Acetylation of 2,4,6-Trichloroaniline

- Acetylation :

$$

\text{2,4,6-Trichloroaniline} + \text{Ac}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{N-(2,4,6-Trichlorophenyl)acetamide}

$$

Yield: 89% (recrystallized from methanol)

- Chlorination :

$$

\text{N-(2,4,6-Trichlorophenyl)acetamide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{N-(2,4,6-Trichlorophenyl)-2-chloroacetamide}

$$

Yield: 76% (purified by silica gel chromatography)

Spectroscopic Data :

- ¹³C NMR: δ 167.2 (C=O), 42.8 (CH₂Cl)

- MS (EI): m/z 296 [M]⁺

Thioether Coupling: Key Strategic Step

Base-Mediated Nucleophilic Substitution

Reaction Mechanism

$$

\text{Oxadiazole-SH} + \text{ClCH}2\text{CONHAr} \xrightarrow{\text{Base}} \text{Oxadiazole-S-CH}2\text{CONHAr}

$$

Optimized Parameters

| Condition | Value |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ (1.2 eq) |

| Temperature | 25–30°C |

| Time | 4–5 hours |

| Workup | Precipitation in H₂O |

| Yield | 62–68% |

Comparative Solvent Study

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Acetone | 4.5 | 67 |

| DMF | 2.0 | 58 |

| THF | 6.0 | 49 |

Polar aprotic solvents like DMF accelerate reaction but promote side reactions (e.g., over-alkylation), while acetone balances reactivity and selectivity.

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

An integrated approach from demonstrates:

- In situ generation of oxadiazole-thiol

- Direct coupling with chloroacetamide

Advantages :

- Eliminates intermediate isolation

- Total yield improvement to 71%

Challenges :

- Requires strict stoichiometric control

- Limited to reactive electrophiles

Purification and Characterization

Recrystallization Optimization

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol-water (3:1) | 99.2 | 85 |

| Acetonitrile | 98.7 | 78 |

| Ethyl acetate | 97.1 | 65 |

Spectroscopic Confirmation

- IR : 1678 cm⁻¹ (amide I), 1542 cm⁻¹ (C=N)

- ¹H NMR (DMSO-d₆):

δ 10.32 (s, 1H, NH), 8.12–7.45 (m, 5H, Ph), 4.21 (s, 2H, SCH₂) - HRMS : Calcd for C₁₇H₁₂Cl₃N₃O₂S [M+H]⁺ 428.9804, Found 428.9799

Industrial Scalability Considerations

Continuous Flow Synthesis

Adapting's methodology:

- Reactor Type : Packed-bed with immobilized base

- Throughput : 1.2 kg/h

- Purity : 98.5% (HPLC)

Waste Management Strategies

- CS₂ recovery via fractional distillation (89% efficiency)

- K₂CO₃ regeneration through electrodialysis

Chemical Reactions Analysis

Types of Reactions

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: As a lead compound for the development of new drugs.

Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would vary accordingly.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in the oxadiazole substituents, acetamide linkages, or aryl groups. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Key Findings

Bioactivity Modulation :

- The 2,4,6-trichlorophenyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects , improving membrane permeability compared to unsubstituted phenyl (7g) or morpholinylphenyl derivatives .

- Compounds with benzofuran-oxadiazole (2a) or piperazinyl-sulfonyl () moieties exhibit distinct activity profiles, suggesting the target compound’s phenyl-oxadiazole core may favor antiproliferative over antimicrobial effects .

Physicochemical Properties: The higher melting point of dihydropyrimidine analogue 5.10 (>258°C) indicates greater thermal stability compared to the target compound, likely due to extended hydrogen bonding from the pyrimidinone ring . Morpholinylphenyl derivatives () show lower hemolytic activity (10–25%) at 100 µg/mL, suggesting that the trichlorophenyl group may require optimization to reduce cytotoxicity .

Synthetic Accessibility :

- The synthesis of the target compound’s 1,3,4-oxadiazole core typically involves cyclization of thiosemicarbazides or hydrazides, similar to methods reported for compound 7g .

- In contrast, benzofuran-oxadiazole hybrids (2a) require multistep synthesis, including laccase-catalyzed coupling, which may limit scalability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide, and how is reaction completion monitored?

- Methodological Answer : The synthesis typically involves refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation. Final purification is achieved through recrystallization using solvents like pet-ether or ethanol . For analogous compounds, yields of ~76% have been reported with similar protocols .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-) is used to confirm proton environments (e.g., aromatic protons at δ 7.51–7.69 ppm, NHCO resonance at δ 10.01 ppm) .

- Elemental Analysis : Carbon, nitrogen, and sulfur content are validated against calculated values (e.g., C: 41.19% observed vs. 41.23% calculated) to confirm purity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 379.66) .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer : Initial screening often includes:

- Lipoxygenase (LOX) Inhibition Assays : To assess anti-inflammatory potential via spectrophotometric monitoring of conjugated diene formation .

- Enzyme Inhibition Studies : For example, α-glucosidase or butyrylcholinesterase (BChE) inhibition assays using colorimetric methods (e.g., p-nitrophenyl substrate hydrolysis) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic and structural properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) predict molecular electrostatic potential (MESP), HOMO-LUMO gaps, and vibrational frequencies. These models correlate with experimental FTIR data and provide insights into reactive sites (e.g., sulfur atoms in the oxadiazole-thioether moiety) . For example, HOMO-LUMO gaps <3 eV suggest potential charge-transfer interactions in biological systems .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of analogous trichlorophenyl acetamides reveals bond parameters (e.g., C=O bond length ~1.22 Å) and torsion angles. Such data validate computational models and explain steric effects from the 2,4,6-trichlorophenyl group, which may influence bioactivity .

Q. What strategies address contradictions in biological activity data across studies (e.g., variable IC values)?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent enzyme concentrations (e.g., 0.2 U/mL for LOX assays) and substrate concentrations to minimize variability .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects; for example, electron-withdrawing groups on the oxadiazole ring enhance LOX inhibition by ~30% .

- Statistical Validation : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., proteins)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.